5-Bromo-N-cyclopropylpyridin-3-amine
Description
5-Bromo-N-cyclopropylpyridin-3-amine is a pyridine derivative featuring a bromine atom at the 5-position and a cyclopropylamine substituent at the 3-position of the pyridine ring. This compound is of interest in pharmaceutical and agrochemical research due to the unique electronic and steric properties imparted by the cyclopropyl group, which can influence binding affinity and metabolic stability.
Properties
CAS No. |
1209459-26-6 |
|---|---|
Molecular Formula |
C8H9BrN2 |
Molecular Weight |
213.07 g/mol |
IUPAC Name |
5-bromo-N-cyclopropylpyridin-3-amine |
InChI |
InChI=1S/C8H9BrN2/c9-6-3-8(5-10-4-6)11-7-1-2-7/h3-5,7,11H,1-2H2 |
InChI Key |
AWXJVLYODIKXPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-cyclopropylpyridin-3-amine typically involves the bromination of N-cyclopropylpyridin-3-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-cyclopropylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of N-cyclopropylpyridin-3-amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of N-cyclopropylpyridin-3-amine derivatives with various functional groups.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of N-cyclopropylpyridin-3-amine.
Scientific Research Applications
5-Bromo-N-cyclopropylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-N-cyclopropylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can enhance the compound’s binding affinity and selectivity towards its target. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Alkyl-Substituted Pyridinamines
Alkyl-substituted pyridinamines are among the closest structural analogs. Key examples include:
- Lipophilicity : N,N,2-trimethyl substitution (as in ) likely increases logP values compared to the cyclopropyl derivative, which may affect membrane permeability.
- Electronic Effects : Methyl groups are electron-donating, whereas cyclopropyl rings exhibit slight electron-withdrawing character due to ring strain, altering the pyridine ring’s electronic environment.
Halogen and Nitro-Substituted Derivatives
Halogen and nitro substitutions introduce distinct electronic effects:
- Electron-Withdrawing Groups (EWGs) : The fluorine atom in 5-bromo-3-fluoropyridin-2-amine polarizes the ring, enhancing electrophilic aromatic substitution reactivity compared to the cyclopropylamine analog .
- Nitro Groups : Nitro-substituted derivatives (e.g., 5-Bromo-2-nitropyridin-3-amine) are often intermediates in amination or reduction reactions, whereas the cyclopropylamine group in the target compound may serve as a terminal functional group in drug candidates.
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